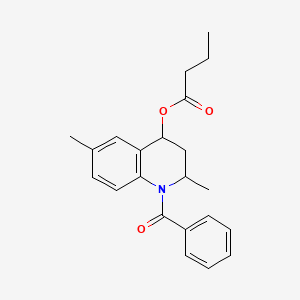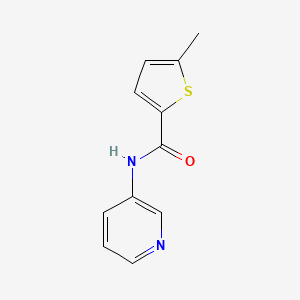
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate, also known as BDQ, is a synthetic compound that has been extensively studied for its potential use as an antitubercular drug. BDQ belongs to the class of diarylquinolines and has shown promising results in both in vitro and in vivo studies.
Mechanism of Action
The exact mechanism of action of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is not fully understood, but it is believed to target the proton-pumping activity of the mycobacterial ATP synthase. This leads to a decrease in ATP production and subsequently, a decrease in energy available for the bacterium to survive. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has also been shown to disrupt the mycobacterial membrane potential, leading to cell death.
Biochemical and Physiological Effects
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been shown to have low toxicity in both in vitro and in vivo studies. In animal studies, 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been well-tolerated at doses up to 100 mg/kg/day. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is metabolized in the liver and excreted in the urine, and it has a half-life of around 5 hours in humans.
Advantages and Limitations for Lab Experiments
One advantage of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is its potent activity against drug-resistant strains of M. tuberculosis. Another advantage is its low risk of inducing resistance in M. tuberculosis. However, one limitation of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is also relatively expensive to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate. One direction is to investigate the potential of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate as a component of combination therapy for TB. Another direction is to explore the use of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate for other bacterial infections, such as those caused by non-tuberculous mycobacteria. Additionally, further research is needed to fully understand the mechanism of action of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate involves the condensation of 2,6-dimethyl-4-quinolinecarboxaldehyde with benzoyl chloride in the presence of a base. The resulting product is then reacted with butyric anhydride to yield 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been primarily studied for its potential use as an antitubercular drug. Tuberculosis (TB) is a bacterial infection caused by Mycobacterium tuberculosis and is a major global health problem. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, including strains that are resistant to multiple drugs. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has also been shown to have a low risk of inducing resistance in M. tuberculosis, making it a promising candidate for combination therapy.
properties
IUPAC Name |
(1-benzoyl-2,6-dimethyl-3,4-dihydro-2H-quinolin-4-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-8-21(24)26-20-14-16(3)23(19-12-11-15(2)13-18(19)20)22(25)17-9-6-5-7-10-17/h5-7,9-13,16,20H,4,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBRJLNYRUYCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric acid 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-quinolin-4-yl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
methyl]amine](/img/structure/B5204676.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)
![2-(4-methylphenoxy)-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5204699.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)

![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)
![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)